molecular formula C16H21N3O2S2 B4608945 2-(4-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

2-(4-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

Cat. No.: B4608945
M. Wt: 351.5 g/mol
InChI Key: PFUMXSPCNBYBHF-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methylphenyl group, a piperazine moiety with a methylsulfonyl substituent, and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methylphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions might target the sulfonyl group or other functional groups in the molecule.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or interfering with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the piperazine and methylsulfonyl groups.

    4-Methylphenylthiazole: Similar but without the piperazine moiety.

    Piperazine derivatives: Compounds with similar piperazine structures but different substituents.

Uniqueness

The uniqueness of 2-(4-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE lies in its specific combination of functional groups, which might confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-methylphenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-13-3-5-14(6-4-13)16-17-15(12-22-16)11-18-7-9-19(10-8-18)23(2,20)21/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUMXSPCNBYBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CN3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
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2-(4-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
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2-(4-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
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2-(4-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
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2-(4-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

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